molecular formula C12H13ClN2O2S B11084233 Ethyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

Ethyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B11084233
M. Wt: 284.76 g/mol
InChI Key: LQALYSUZBZYDEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that combines the structural features of thiophene and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. The reaction is carried out in a high boiling point solvent like pyridine or ethanol, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

The major products formed from these reactions include various heterocyclic derivatives, such as pyrido[5,4-b]thieno[3,2-d]pyrimidin-4-one and isoxazolo[4,3-b]thieno[5,4-b]pyridin-3-one .

Scientific Research Applications

Ethyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of polyfunctionalized heterocyclic compounds.

    Biology: The compound is used in the development of biologically active molecules, including antimicrobial and antitumor agents.

    Industry: The compound is used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s amino and ester groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological activities, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is unique due to the presence of the chloro group, which enhances its reactivity and allows for the formation of a wider range of derivatives. This makes it a valuable compound for the synthesis of novel heterocyclic structures with potential pharmaceutical applications .

Properties

IUPAC Name

ethyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2S/c1-4-17-12(16)10-9(14)7-5(2)8(13)6(3)15-11(7)18-10/h4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQALYSUZBZYDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C(=C(N=C2S1)C)Cl)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.